mTOR Inhibitor WYE-23

Description

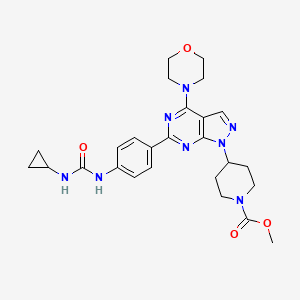

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[6-[4-(cyclopropylcarbamoylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNFBVOZVJAWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WYE-23: A Potent and Selective mTOR Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

WYE-23 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3] As a key component of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, mTOR is a highly sought-after target for therapeutic intervention in various diseases, particularly cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WYE-23, along with detailed experimental protocols and visualizations to support further research and drug development efforts.

Chemical Structure and Properties

WYE-23 is a synthetic, small-molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its systematic name is 4-[6-[4-[[(cyclopropylamino)carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester.[1][2][3]

Table 1: Physicochemical Properties of WYE-23

| Property | Value | Reference |

| CAS Number | 1062169-46-3 | [1][2][3] |

| Molecular Formula | C26H32N8O4 | [1][2] |

| Molecular Weight | 520.6 g/mol | [1][2] |

| Appearance | Crystalline solid | [1][2] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble in DMSO | [1][2] |

| SMILES | O=C(OC)N(CC1)CCC1N2N=CC3=C(N4CCOCC4)N=C(C5=CC=C(NC(NC6CC6)=O)C=C5)N=C32 | [1][2] |

| InChI Key | NQNFBVOZVJAWSQ-UHFFFAOYSA-N | [1] |

Biological Activity and Mechanism of Action

WYE-23 exerts its biological effects through the direct inhibition of mTOR kinase activity. It is a highly potent inhibitor with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

Table 2: In Vitro Inhibitory Activity of WYE-23

| Target | IC50 | Cell Line/Assay | Reference |

| mTOR | 0.45 nM | Kinase Assay | [1][2][3][4][5] |

| PI3Kα | 661 nM | Kinase Assay | [1][2][3][4][5] |

| LNCaP Cell Growth | 42 nM | Cell-based Assay | [1][2][3] |

The data clearly indicates that WYE-23 is highly selective for mTOR over the closely related kinase PI3Kα, a desirable property for a targeted therapeutic.[1][2][3][4][5] Its potent inhibition of the proliferation of LNCaP human prostate cancer cells highlights its potential as an anti-cancer agent.[1][2][3]

Signaling Pathway

WYE-23 targets the PI3K/Akt/mTOR signaling pathway, a central regulator of cellular processes. The following diagram illustrates the key components of this pathway and the point of inhibition by WYE-23.

References

The Discovery and Synthesis of WYE-23: A Potent and Selective mTOR Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WYE-23 is a highly potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of WYE-23. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its activity in a structured tabular format. Furthermore, the core signaling pathway of mTOR and the experimental workflow for the synthesis are visualized using diagrams to facilitate a deeper understanding of this significant research molecule.

Discovery and Biological Activity

WYE-23 was identified as a potent inhibitor of mTOR with a pyrazolo[3,4-d]pyrimidine scaffold. It demonstrates exceptional potency with an IC50 of 0.45 nM against mTOR.[1][2][3][4] Its selectivity for mTOR over the closely related kinase PI3Kα is significant, with an IC50 of 661 nM against the latter, highlighting a greater than 1400-fold selectivity.[2][3][4] This selectivity is a crucial attribute for a chemical probe designed to specifically interrogate mTOR signaling. In cellular assays, WYE-23 effectively inhibits the growth of LNCaP human prostate cancer cells with an IC50 of 42 nM.[1][3]

Quantitative Biological Data

The following table summarizes the key quantitative data for WYE-23's biological activity.

| Target/Assay | IC50 Value | Reference |

| mTOR Kinase Assay | 0.45 nM | [1][2][3][4] |

| PI3Kα Kinase Assay | 661 nM | [2][3][4] |

| LNCaP Cell Growth Inhibition | 42 nM | [1][3] |

Synthesis of WYE-23

The synthesis of WYE-23 is based on the construction of the core pyrazolo[3,4-d]pyrimidine scaffold, followed by sequential functionalization. While the specific, detailed, step-by-step protocol for WYE-23 is proprietary and not fully disclosed in the public domain, the general synthetic strategy for this class of compounds has been described in the scientific literature. A representative synthetic scheme is outlined below.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of WYE-23.

Experimental Protocol: General Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically begins with a substituted pyrazole, which is then cyclized with a suitable one-carbon equivalent to form the pyrimidine ring. The subsequent Suzuki or Buchwald-Hartwig coupling reactions are employed to introduce the aryl substituent at the C6 position. Finally, the urea moiety is installed through a reaction of the corresponding aniline with an isocyanate or via a Curtius rearrangement.

Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core A suitably substituted aminopyrazole is reacted with formamide or a similar reagent at elevated temperatures to construct the pyrimidinone ring. Subsequent chlorination, often with phosphorus oxychloride, provides a reactive intermediate for cross-coupling reactions.

Step 2: Suzuki Coupling The chlorinated pyrazolopyrimidine is coupled with a boronic acid derivative of the side chain (e.g., 4-(methoxycarbonylamino)phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., DME/water) at elevated temperatures.

Step 3: Urea Formation The amine functionality on the coupled side chain is reacted with cyclopropyl isocyanate in an aprotic solvent like dichloromethane or tetrahydrofuran to yield the final product, WYE-23.

Mechanism of Action: mTOR Signaling Pathway

WYE-23 functions as an ATP-competitive inhibitor of mTOR, targeting the kinase domain of the protein. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism in response to nutrient and growth factor signals. By blocking the ATP-binding site, WYE-23 prevents the phosphorylation of downstream mTOR substrates, thereby inhibiting both mTORC1 and mTORC2 signaling.

Caption: The mTOR signaling pathway and the inhibitory action of WYE-23.

Experimental Protocols

mTOR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of mTOR kinase activity by WYE-23.

Materials:

-

Recombinant mTOR enzyme

-

ULight™-p70 S6K (Thr389) peptide substrate

-

Europium-labeled anti-phospho-p70 S6K (Thr389) antibody

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

WYE-23 in DMSO

-

384-well microplates

Procedure:

-

Prepare serial dilutions of WYE-23 in DMSO and then in assay buffer.

-

In a 384-well plate, add the mTOR enzyme and the WYE-23 dilution (or DMSO for control).

-

Initiate the kinase reaction by adding a mixture of the ULight™-p70 S6K peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the Europium-labeled anti-phospho-p70 S6K antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

LNCaP Cell Growth Inhibition Assay (MTT Assay)

This assay assesses the effect of WYE-23 on the proliferation of LNCaP cells.

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

WYE-23 in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

Procedure:

-

Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of WYE-23 (or DMSO for control) and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the DMSO-treated control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Proteins

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with WYE-23.

Materials:

-

LNCaP cells

-

WYE-23 in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-Akt, anti-Akt, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Plate LNCaP cells and treat with WYE-23 at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of WYE-23 on protein phosphorylation.

Conclusion

WYE-23 is a valuable research tool for studying the intricacies of mTOR signaling. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The synthetic and analytical protocols provided in this guide offer a framework for researchers to utilize and further investigate the biological effects of WYE-23 in various experimental systems. The continued study of such molecules will undoubtedly contribute to a deeper understanding of mTOR-related diseases and the development of novel therapeutic strategies.

References

Preclinical Profile of WYE-23: A Technical Overview of a Novel mTOR Inhibitor

Disclaimer: Publicly available preclinical data for WYE-23 is limited. This document summarizes the existing information and provides context based on standard preclinical methodologies. A comprehensive, in-depth guide cannot be constructed at this time due to the scarcity of published studies.

WYE-23 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It belongs to a class of pyrazolopyrimidine derivatives developed as anticancer agents. The inhibition of the PI3K/Akt/mTOR signaling pathway is a key therapeutic strategy in oncology, and WYE-23 targets a central kinase in this cascade.

Data Presentation

The primary quantitative data available for WYE-23 pertains to its in vitro potency and selectivity. These findings are summarized in the tables below.

Table 1: In Vitro Potency of WYE-23

| Target | IC50 (nM) | Assay Type |

| mTOR | 0.45 | Kinase Assay |

| PI3Kα | 661 | Kinase Assay |

Data sourced from commercially available data sheets.[1][2]

Table 2: Cellular Activity of WYE-23

| Cell Line | IC50 (nM) | Assay Type |

| LNCaP (Prostate Cancer) | 42 | Cell Growth Assay |

Data sourced from commercially available data sheets.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of WYE-23 have not been published. However, based on the nature of the reported data, the following methodologies are likely to have been employed.

In Vitro Kinase Inhibition Assay (Inferred)

The half-maximal inhibitory concentration (IC50) of WYE-23 against mTOR and PI3Kα was likely determined using a biochemical kinase assay. A typical protocol would involve:

-

Reagents: Recombinant human mTOR and PI3Kα enzymes, a suitable substrate (e.g., a peptide or protein that is a known target of the kinase), and ATP.

-

Procedure:

-

The kinase, substrate, and varying concentrations of WYE-23 are incubated in a buffer solution that supports enzymatic activity.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as immunoassays (e.g., ELISA) with a phospho-specific antibody, or by measuring the depletion of ATP.

-

-

Data Analysis: The percentage of kinase inhibition at each concentration of WYE-23 is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

LNCaP Cell Growth Inhibition Assay (Inferred)

The IC50 for cell growth inhibition in the LNCaP human prostate cancer cell line was likely determined using a cell viability or proliferation assay. A standard protocol would be:

-

Cell Culture: LNCaP cells are cultured in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS, 37°C, 5% CO2).[3]

-

Procedure:

-

Cells are seeded into multi-well plates and allowed to adhere.

-

The cells are then treated with a range of concentrations of WYE-23.

-

After a prolonged incubation period (typically 48-72 hours), a reagent to measure cell viability is added. Common methods include:

-

MTT or MTS assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

-

-

Data Analysis: The signal from treated cells is compared to that of untreated control cells to determine the percentage of growth inhibition. The IC50 value is calculated from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

WYE-23 is an ATP-competitive inhibitor of mTOR, which is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. The following diagram illustrates the pathway and the point of inhibition by WYE-23.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by WYE-23.

Inferred Experimental Workflow for IC50 Determination

The logical workflow for determining the in vitro potency and cellular activity of a compound like WYE-23 is outlined below.

Caption: Inferred workflow for IC50 determination of WYE-23.

References

Unraveling the Role of the IL-23 Axis in Oncology: A Technical Guide for Target Validation

Introduction: This technical guide addresses the target validation of the Interleukin-23 (IL-23) signaling pathway in the context of cancer cell lines. Initial inquiries regarding "WYE-23" did not yield a specific molecular entity; however, extensive research indicates a probable reference to the well-established cytokine, IL-23. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the IL-23 pathway, its dual role in oncology, and methodologies for its target validation.

The IL-23 Signaling Pathway: A Critical Regulator in Cancer

Interleukin-23 is a heterodimeric cytokine, composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[1][2] IL-23 is a key pro-inflammatory cytokine and plays a significant role in the tumor microenvironment.[3][4] Its signaling is initiated by binding to a receptor complex consisting of the IL-12Rβ1 and IL-23R subunits.[2] This binding event activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[2][5] Specifically, JAK2 and TYK2 are activated, leading to the phosphorylation and activation of STAT3 and, to some extent, STAT4.[2] Activated STAT molecules then translocate to the nucleus to regulate the transcription of target genes, including those involved in inflammation and cellular proliferation.[2][5] A significant downstream effect of IL-23 signaling is the promotion and maintenance of T helper 17 (Th17) cells, which produce IL-17.[3][6] The IL-23/IL-17 axis is a critical pathway in several autoimmune diseases and has a complex, context-dependent role in cancer.[4][6]

The Dichotomous Role of IL-23 in Cancer

The influence of IL-23 on cancer progression is not straightforward, with studies demonstrating both pro-tumorigenic and anti-tumorigenic effects. This duality is crucial for consideration in any target validation study.

| Role of IL-23 in Cancer | Supporting Evidence |

| Pro-tumorigenic | Increased expression of IL-23 has been observed in various human tumors.[7] It can promote chronic inflammation, a known driver of cancer development.[7] IL-23 can also enhance angiogenesis and upregulate matrix metalloproteinases (e.g., MMP9), facilitating tumor growth and metastasis.[7] Studies in colon carcinogenesis models have shown that a deficiency in IL-23 or its receptor leads to a reduced tumor load.[4] |

| Anti-tumorigenic | IL-23 can enhance the proliferation of memory T cells and the production of IFN-γ, contributing to anti-tumor immunity.[1] It can also activate macrophages and dendritic cells, further stimulating an immune response against tumor cells.[1] In some contexts, IL-23 has been shown to be important in reducing DNA damage and inhibiting regulatory T cells (Tregs) that suppress anti-tumor immunity.[4] |

Experimental Protocols for IL-23 Target Validation

Validating IL-23 as a therapeutic target in cancer cell lines requires a multi-faceted approach. The following outlines key experimental methodologies.

Cellular Proliferation and Viability Assays

-

Objective: To determine the effect of IL-23 pathway inhibition on the growth and survival of cancer cell lines.

-

Methodology:

-

Cell Culture: Culture selected cancer cell lines in appropriate media.

-

Treatment: Treat cells with varying concentrations of an IL-23 inhibitor (e.g., a neutralizing antibody against IL-23 or a small molecule inhibitor of the downstream signaling pathway).

-

Assays:

-

MTT/XTT Assay: To measure metabolic activity as an indicator of cell viability.

-

BrdU/EdU Assay: To measure DNA synthesis as an indicator of cell proliferation.

-

Colony Formation Assay: To assess the long-term proliferative capacity of single cells.

-

-

Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) value of the inhibitor.

-

Gene Expression Analysis

-

Objective: To confirm the modulation of the IL-23 signaling pathway and its downstream targets.

-

Methodology:

-

Treatment: Treat cancer cell lines with an IL-23 inhibitor.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe to cDNA.

-

Quantitative PCR (qPCR): Measure the mRNA levels of key genes in the IL-23 pathway (e.g., IL23A (p19), IL12B (p40), IL23R, STAT3) and downstream targets (e.g., IL17A, MMP9).

-

Data Analysis: Analyze the relative gene expression changes upon treatment.

-

Protein Analysis

-

Objective: To assess the impact of IL-23 pathway inhibition on protein expression and phosphorylation status.

-

Methodology:

-

Treatment: Treat cancer cell lines with an IL-23 inhibitor.

-

Protein Extraction: Lyse cells and quantify total protein.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p-STAT3, STAT3). Also, analyze the expression of downstream effector proteins.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the secretion of cytokines such as IL-17 into the cell culture supernatant.

-

Data Analysis: Densitometric analysis of Western blot bands and calculation of cytokine concentrations from ELISA data.

-

Target Knockdown/Knockout

-

Objective: To validate the specificity of the IL-23 pathway's role in cancer cell phenotype.

-

Methodology:

-

Genetic Modification: Utilize RNA interference (siRNA, shRNA) for transient or stable knockdown of IL23A, IL23R, or STAT3. Alternatively, use CRISPR/Cas9 technology for complete gene knockout.

-

Validation: Confirm the reduction or absence of the target gene and protein expression via qPCR and Western blotting.

-

Phenotypic Assays: Perform proliferation, migration, and invasion assays on the genetically modified cells to assess the functional consequences of target depletion.

-

Visualizing Key Processes

To aid in the understanding of the IL-23 signaling pathway and the experimental approach for its validation, the following diagrams are provided.

Caption: The IL-23 signaling cascade, from receptor binding to gene transcription.

Caption: A generalized workflow for in vitro target validation in cancer cell lines.

References

- 1. Immune enhancement and anti-tumour activity of IL-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities [mdpi.com]

- 4. Interleukin (IL)-12 and IL-23 and Their Conflicting Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The regulatory mechanism and potential application of IL-23 in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the interleukin-23/interleukin-17 signalling pathway in autoinflammatory and autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Pharmacological Profile of the mTOR Inhibitor WYE-354

Disclaimer: Initial searches for a "WYE-23 inhibitor" did not yield specific information on a compound with this designation. The following technical guide focuses on the well-characterized and structurally related compound, WYE-354 , a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document assumes "WYE-23" may be a related compound or a misnomer for WYE-354.

This guide provides an in-depth overview of the pharmacological properties, experimental methodologies, and signaling pathways associated with WYE-354, tailored for researchers, scientists, and professionals in drug development.

Core Pharmacological Profile

WYE-354 is a potent, cell-permeable, and ATP-competitive inhibitor of mTOR kinase. A key feature of its profile is its ability to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling more comprehensively than allosteric inhibitors like rapamycin.[1][2][3] This dual inhibition leads to the suppression of cell growth, proliferation, and the induction of autophagy.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the potency, selectivity, and efficacy of WYE-354.

Table 1: Biochemical Potency and Selectivity This table outlines the half-maximal inhibitory concentrations (IC50) of WYE-354 against its primary target, mTOR, and related PI3K family kinases, demonstrating its selectivity.

| Target Kinase | IC50 Value | Selectivity vs. mTOR |

| mTOR | 5.0 nM | - |

| PI3Kα | 1.89 µM | >100-fold |

| PI3Kγ | 7.37 µM | >500-fold |

| Data sourced from MedchemExpress and Selleck Chemicals.[1][2][5] |

Table 2: Cellular Antiproliferative Activity This table shows the IC50 values of WYE-354 in a panel of human cancer cell lines, highlighting its broad efficacy.

| Cell Line | Cancer Type | IC50 Value (µM) |

| MDA-MB-361 | Breast Cancer | 0.28 |

| LNCaP | Prostate Cancer | 0.355 |

| MDA-MB-468 | Breast Cancer | 1.1 |

| HCT116 | Colon Cancer | 1.3 |

| A498 | Kidney Cancer | 1.3 |

| MDA-MB-231 | Breast Cancer | 2.3 |

| Data sourced from Selleck Chemicals.[2] |

Table 3: In Vivo Antitumor Efficacy in Gallbladder Cancer Xenografts This table summarizes the in vivo efficacy of WYE-354 in NOD-SCID mice bearing subcutaneous gallbladder cancer xenografts following a 5-day treatment regimen (50 mg/kg, i.p.).

| Xenograft Model | Metric | % Reduction vs. Control |

| G-415 | Average Tumor Size | 68.6% |

| Tumor Weight | 82.9% | |

| TGBC-2TKB | Average Tumor Size | 52.4% |

| Tumor Weight | 45.5% | |

| Data sourced from studies on human gallbladder cancer xenografts.[1][6] |

Signaling Pathway Analysis

WYE-354 exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cellular metabolism, growth, and survival. It blocks the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.

Caption: WYE-354 inhibits both mTORC1 and mTORC2 complexes.

Detailed Experimental Protocols

Biochemical mTOR Kinase Assay (DELFIA)

This protocol describes an in vitro assay to determine the IC50 value of an inhibitor against recombinant mTOR kinase.[2]

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay), is used to quantify the phosphorylation of a substrate by mTOR.

-

Reagents & Materials:

-

Recombinant Flag-tagged truncated human mTOR (e.g., residues 1360-2549).

-

His6-tagged S6K1 (His6-S6K) as the substrate.

-

ATP solution.

-

WYE-354 or other test compounds, serially diluted.

-

Assay Buffer (e.g., HEPES, MgCl2, MnCl2, Brij-35, DTT).

-

Europium (Eu)-labeled anti-phospho-p70S6K (Thr389) antibody for detection.

-

96-well assay plates.

-

-

Methodology:

-

Reaction Setup: In a 96-well plate, add 6 nM Flag-TOR and 1 µM His6-S6K to the assay buffer.

-

Inhibitor Addition: Add varying concentrations of WYE-354 (typically in DMSO, with a final concentration ≤1%) to the wells. Include a DMSO-only control.

-

Initiation: Start the kinase reaction by adding 100 µM ATP. The total reaction volume is typically 25 µL.

-

Incubation: Incubate the plate for 2 hours at room temperature.

-

Detection: Stop the reaction and add the Eu-labeled phospho-S6K T389 antibody.

-

Data Acquisition: After another incubation period, read the time-resolved fluorescence on a compatible plate reader.

-

Analysis: Convert fluorescence signals to percent inhibition relative to the DMSO control and plot against inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability / Proliferation Assay (MTS)

This protocol outlines a common method to assess the effect of WYE-354 on the proliferation of cancer cell lines.[1][2]

-

Principle: The MTS assay measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product, which is quantifiable by spectrophotometry.

-

Reagents & Materials:

-

Human cancer cell lines (e.g., G-415, TGBC-2TKB).[1]

-

Complete cell culture medium.

-

WYE-354, serially diluted.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).

-

96-well cell culture plates.

-

-

Methodology:

Caption: Workflow for a typical cell viability MTS assay.

In Vivo Tumor Xenograft Study

This protocol provides a framework for evaluating the antitumor activity of WYE-354 in a mouse model.[1][6]

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

-

Reagents & Materials:

-

Immunocompromised mice (e.g., NOD-SCID).

-

Human cancer cells (e.g., 2–5 x 10^6 G-415 or TGBC2TKB cells).[1]

-

Matrigel or similar basement membrane matrix (optional).

-

WYE-354 formulation for intraperitoneal (i.p.) injection.

-

Vehicle control solution.

-

Calipers for tumor measurement.

-

-

Methodology:

-

Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.

-

Tumor Growth: Monitor mice regularly for tumor formation. Once tumors reach a predetermined average volume (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer WYE-354 (e.g., 50 mg/kg) or vehicle control via i.p. injection daily for a specified period (e.g., 5 consecutive days).[1]

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.

-

Endpoint: At the end of the study (e.g., 30 days post-treatment initiation), euthanize the mice.[1]

-

Analysis: Excise the tumors and record their final weight. Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. mTOR Kinase Inhibitor II, WYE-354 | 1062169-56-5 | MSB16956 [biosynth.com]

- 5. WYE-354 - MedChem Express [bioscience.co.uk]

- 6. Rapamycin and WYE-354 suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: WYE-23 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

WYE-23 is a potent and highly selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4] As a critical component of the PI3K/Akt/mTOR signaling cascade, mTOR is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[5][6] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate distinct downstream cellular processes.[6][7] Dysregulation of the mTOR pathway is implicated in a variety of human diseases, including cancer and metabolic disorders.[6][8] WYE-23 exhibits its inhibitory effect through ATP-competitive binding to the mTOR kinase domain.[7] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of WYE-23.

Data Presentation

Table 1: In Vitro Inhibitory Activity of WYE-23

| Target/Assay | IC50 Value | Cell Line | Assay Type |

| mTOR | 0.45 nM | HEK293 (flag-tagged truncated human mTOR) | Biochemical (DELFIA) |

| PI3Kα | 661 nM | Not Applicable | Biochemical |

| Cell Proliferation | 42 nM | LNCaP | Cell-based (MTS) |

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cellular processes. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt then phosphorylates and inhibits the TSC complex, an inhibitor of Rheb. Active, GTP-bound Rheb stimulates the kinase activity of mTORC1. mTORC1 phosphorylates downstream targets such as S6K1 and 4E-BP1 to promote protein synthesis and cell growth. WYE-23 acts as an ATP-competitive inhibitor of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.

References

- 1. mTOR inhibitor WYE-23 - Nordic Biosite [nordicbiosite.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mTOR inhibitor WYE23 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for WYE-23 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

WYE-23 is a potent and highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in various cancers, making mTOR an attractive target for therapeutic intervention. These application notes provide detailed protocols and guidance for the preclinical in vivo evaluation of WYE-23 in mouse models, based on established methodologies for structurally and functionally similar mTOR inhibitors.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

WYE-23 exerts its inhibitory effects by blocking the kinase activity of mTOR. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that responds to growth factors and nutrients. Upon activation, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then phosphorylates and inhibits the TSC complex, a negative regulator of mTORC1. Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6K1 and 4E-BP1. mTORC2 is involved in the full activation of Akt by phosphorylating it at Serine 473. By inhibiting both mTORC1 and mTORC2, WYE-23 provides a comprehensive blockade of this critical oncogenic pathway.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of WYE-23.

Quantitative Data Summary

While specific in vivo dosage and pharmacokinetic data for WYE-23 are not yet publicly available, the following tables summarize data from closely related, potent, ATP-competitive mTOR inhibitors (WYE-125132, Torin1, and AZD8055) to provide a basis for experimental design. Note: These values should be used as a starting point, and optimal dosing for WYE-23 should be determined empirically.

Table 1: In Vivo Dosage and Administration of Structurally Similar mTOR Inhibitors in Mouse Models

| Compound | Mouse Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Vehicle | Reference |

| WYE-125132 | Nude Mice | Breast (MDA361) | Oral Gavage | 5 mg/kg | Once daily | Not specified | [1] |

| Nude Mice | Glioma (U87MG) | Oral Gavage | 50 mg/kg | Once daily | Not specified | [2] | |

| Nude Mice | Renal (A498) | Oral Gavage | 50 mg/kg | Once daily | Not specified | [1] | |

| Torin1 | Immunodeficient | Glioblastoma (U87MG) | Intraperitoneal | 20 mg/kg | Once daily | 20% NMP, 40% PEG400, 40% Water | |

| C57BL/6 | (Pharmacodynamics) | Intraperitoneal | 20 mg/kg | Single dose | 25 mg/mL in 100% NMP, diluted 1:4 with 50% PEG400 | ||

| AZD8055 | Nude Mice | Lung (A549) | Oral Gavage | 2.5, 5, 10 mg/kg | Twice daily | Not specified | [3] |

| Nude Mice | Glioma (U87-MG) | Oral Gavage | 20 mg/kg | Once daily | Not specified | [4] | |

| BALB/c | Renal (Renca) | Oral Gavage | 20 mg/kg | See study for schedule | 0.5% HPMC, 0.1% Polysorbate 80 | [5] |

NMP: N-methyl-2-pyrrolidone; PEG400: Polyethylene glycol 400; HPMC: Hydroxypropyl methylcellulose

Table 2: Pharmacokinetic Parameters of Orally Administered mTOR Inhibitors in Mice

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Everolimus | 5 (Oral) | ~150 | ~1 | ~500 | ~16% (in rats) | [6][7] |

| Torin1 | 10 (Oral) | - | - | - | - | |

| AZD8055 | - | - | - | - | Orally bioavailable | [3][4] |

Note: Comprehensive pharmacokinetic data for these compounds in mice is limited in the public domain. The provided data for everolimus offers a general reference for a clinically used mTOR inhibitor.

Experimental Protocols

Protocol 1: Preparation of WYE-23 for In Vivo Administration

This protocol provides a general guideline for formulating WYE-23 for oral gavage or intraperitoneal injection based on common vehicles used for similar mTOR inhibitors.

Materials:

-

WYE-23 powder

-

Vehicle components (select one):

-

Option 1 (for IP injection): N-methyl-2-pyrrolidone (NMP), Polyethylene glycol 400 (PEG400), Sterile Water for Injection.

-

Option 2 (for Oral Gavage): 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC), 0.1% (v/v) Polysorbate 80 (Tween® 80), Sterile Water.

-

Option 3 (for Oral Gavage): 30% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water.[8]

-

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles/gavage needles

Procedure:

-

Vehicle Preparation (prepare fresh daily):

-

For Option 1: Prepare a 20% NMP, 40% PEG400, 40% water solution. For example, to make 1 mL, mix 200 µL NMP, 400 µL PEG400, and 400 µL sterile water. Vortex thoroughly.

-

For Option 2: Prepare a 0.5% HPMC, 0.1% Tween 80 solution in sterile water. This may require gentle heating and stirring to fully dissolve the HPMC.

-

For Option 3: Dissolve SBE-β-CD in sterile water to a final concentration of 30% (w/v).

-

-

WYE-23 Formulation:

-

Weigh the required amount of WYE-23 powder based on the desired final concentration and dosing volume (typically 0.1 mL per 10 g of mouse body weight).

-

For Option 1: First, dissolve WYE-23 powder in the NMP component of the vehicle. Once fully dissolved, add the PEG400 and then the water, vortexing between each addition.

-

For Options 2 & 3: Add the WYE-23 powder to the pre-mixed vehicle. Vortex thoroughly. If the compound does not fully dissolve, sonicate briefly in a water bath.

-

-

Final Preparation:

-

Ensure the final formulation is a clear solution or a fine, homogenous suspension.

-

Draw the required volume into a sterile syringe for administration.

-

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general workflow for assessing the antitumor activity of WYE-23 in a subcutaneous xenograft model.

Caption: General workflow for a xenograft efficacy study.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

-

Cancer cell line of interest (e.g., U87MG glioma, A549 lung cancer)

-

Matrigel (optional, can improve tumor take-rate)

-

WYE-23 formulation and vehicle control

-

Digital calipers

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend cells in sterile PBS or culture medium, optionally mixing 1:1 with Matrigel.

-

Inject approximately 1-10 x 10⁶ cells subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, WYE-23 at various doses).

-

-

Drug Administration and Monitoring:

-

Administer WYE-23 or vehicle according to the predetermined dose and schedule (e.g., once daily oral gavage).

-

Continue to measure tumor volume and mouse body weight at regular intervals (e.g., twice weekly). Body weight is a key indicator of treatment tolerance.

-

-

Study Endpoint and Tissue Collection:

-

The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.

-

At the study endpoint, euthanize the mice.

-

Excise the tumors and measure their final weight.

-

A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for p-S6, p-Akt) or fixed in formalin for immunohistochemistry.

-

Disclaimer: These protocols are intended as a general guide. Researchers should adapt and optimize these procedures for their specific experimental needs and in accordance with their institution's animal care and use committee guidelines. The provided dosage information is based on similar compounds and may require adjustment for WYE-23.

References

- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AZD8055 [openinnovation.astrazeneca.com]

- 5. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dosing-time, feeding, and sex-dependent variations of everolimus pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for WYE-23, an mTOR Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

WYE-23 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It demonstrates significant inhibitory activity against both mTORC1 and mTORC2 complexes, making it a valuable tool for studying the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making inhibitors like WYE-23 critical for research and drug development. These application notes provide detailed protocols for the solubilization of WYE-23, preparation of stock solutions, and a general workflow for its application in cell-based assays.

Data Presentation

WYE-23 Solubility

The solubility of WYE-23 has been determined in various common laboratory solvents. The following table summarizes the available quantitative data. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | ≥ 0.5 mg/mL | For a similar mTOR inhibitor, KU-0063794, solubility in DMSO is reported to be as high as 16 mg/mL. The solubility of WYE-23 may be higher than the stated minimum.[1][2] |

| Ethanol | Data not available | A structurally related mTOR inhibitor, KU-0063794, has a reported solubility of 5 mg/mL in ethanol. It is advisable to test solubility starting from a low concentration.[1] |

| Water | Insoluble | WYE-23 is sparingly soluble in aqueous solutions. To achieve the desired concentration in aqueous media, a stock solution in an organic solvent like DMSO should be prepared first and then diluted. |

Note: The provided solubility data is based on available information and may vary depending on the purity of the compound, temperature, and other factors. It is always recommended to start with small quantities to determine the optimal solubilization conditions for your specific experimental setup.

Experimental Protocols

Preparation of WYE-23 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of WYE-23 in DMSO.

Materials:

-

WYE-23 (Molecular Weight: 520.59 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Pre-warm DMSO: Warm the anhydrous DMSO to room temperature to ensure it is completely liquid and to aid in the dissolution of WYE-23.

-

Weigh WYE-23: Accurately weigh a precise amount of WYE-23 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.21 mg of WYE-23.

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the WYE-23 powder. For a 10 mM stock solution with 5.21 mg of WYE-23, add 1 mL of DMSO.

-

Vortex: Vortex the solution thoroughly until the WYE-23 is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Note: DMSO is hygroscopic; handle it in a dry environment and keep the container tightly sealed to prevent water absorption, which can affect the solubility of compounds.

Mandatory Visualization

mTOR Signaling Pathway

The following diagram illustrates the mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 and the point of inhibition by WYE-23.

Caption: mTOR signaling pathway and WYE-23 inhibition.

Experimental Workflow for WYE-23 Treatment in Cell Culture

This diagram outlines a typical workflow for treating cultured cells with WYE-23 and assessing its effects.

Caption: Typical experimental workflow for WYE-23.

References

Application Notes and Protocols for Western Blot Detection of p-mTOR (Ser2448) Following Treatment with WYE-23

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors and nutrients, to control downstream processes like protein synthesis and autophagy.[2][3][4] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[1][2][5] The phosphorylation of mTOR at serine 2448 (p-mTOR Ser2448) is commonly used as a readout of mTORC1 activity, which is often dysregulated in diseases such as cancer.[1][6]

WYE-23 is a potent and selective ATP-competitive inhibitor of mTOR with an IC50 of 0.45 nM.[7][8][9] It shows selectivity for mTOR over PI3Kα (IC50 = 661 nM).[7][8][9] As an mTOR inhibitor, WYE-23 is a valuable tool for studying the mTOR signaling pathway and for potential therapeutic development. This document provides a detailed protocol for performing a western blot to detect the phosphorylation of mTOR at Ser2448 in response to treatment with WYE-23.

mTOR Signaling Pathway

The following diagram illustrates a simplified overview of the mTOR signaling pathway, highlighting the central role of mTORC1 and its downstream effectors. Growth factors activate the PI3K/Akt pathway, which in turn phosphorylates and inhibits the TSC1/TSC2 complex, a negative regulator of mTORC1.[1][4] This allows Rheb to activate mTORC1, leading to the phosphorylation of downstream targets such as S6K1 and 4E-BP1, promoting protein synthesis and cell growth.[1][5] WYE-23 directly inhibits the kinase activity of mTOR, thereby blocking these downstream signaling events.

Caption: A simplified diagram of the mTOR signaling pathway.

Experimental Protocol: Western Blot for p-mTOR (Ser2448)

This protocol outlines the steps for cell culture, treatment with WYE-23, lysate preparation, SDS-PAGE, protein transfer, and immunodetection of p-mTOR (Ser2448).

I. Cell Culture and Treatment

-

Seed cells (e.g., HEK293, A549) in appropriate growth medium and culture until they reach 70-80% confluency.

-

Starve the cells in serum-free medium for 16 hours prior to treatment to reduce basal mTOR activity.[10][11]

-

Treat the cells with varying concentrations of WYE-23 (or a vehicle control, e.g., DMSO) for the desired time (e.g., 1-4 hours). For a positive control, stimulate cells with a known mTOR activator like EGF (100 ng/ml) or PMA (1 µM).[10][12]

II. Lysate Preparation

-

After treatment, place the cell culture dishes on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[13]

-

Aspirate the PBS and add ice-cold lysis buffer. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitors.[14] For a 10 cm dish, use 0.5-1 mL of lysis buffer.[13]

-

Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[13]

-

Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[13]

-

Centrifuge the lysate at ≥10,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[12][13]

-

Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.

-

Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

III. SDS-PAGE and Protein Transfer

-

Prepare protein samples by adding 4x or 6x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the lysate.[13][15]

-

Denature the proteins by heating the samples at 95-100°C for 5 minutes.[15]

-

Load equal amounts of protein (typically 20-30 µg) per lane onto an 8% SDS-polyacrylamide gel. Due to the large size of mTOR (~289 kDa), a lower percentage gel is recommended.[15][16]

-

Run the gel according to the manufacturer's instructions.

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane. A wet transfer at 100V for 120 minutes is a common condition.[16]

IV. Immunodetection

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature with gentle agitation.[10][16] For phospho-antibodies, BSA is often the preferred blocking agent.[6]

-

Wash the membrane three times for 5 minutes each with TBST.[10][11]

-

Incubate the membrane with the primary antibody against p-mTOR (Ser2448) diluted in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[6][15] Incubation is typically performed overnight at 4°C with gentle shaking.[6][10][11]

-

Wash the membrane three times for 5 minutes each with TBST.[10][11]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST (a common dilution is 1:2000 to 1:5000) for 1 hour at room temperature.[10][16]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imager.[10]

V. Stripping and Re-probing for Total mTOR

To normalize the p-mTOR signal, it is recommended to strip the membrane and re-probe for total mTOR.

-

Wash the membrane in TBST.

-

Incubate the membrane in a mild stripping buffer.

-

Wash thoroughly and re-block the membrane.

-

Incubate with a primary antibody for total mTOR, followed by the secondary antibody and detection steps as described above.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for a p-mTOR western blot experiment. These values may require optimization depending on the specific cell line, antibodies, and reagents used.

| Parameter | Recommended Range/Value | Source |

| Sample Preparation | ||

| Protein Loading Amount | 20 - 30 µg per lane | [11] |

| SDS-PAGE | ||

| Gel Percentage | 6-8% Acrylamide | [15][16] |

| Protein Transfer | ||

| Transfer Conditions | 100V for 120 minutes (wet transfer) | [16] |

| Immunodetection | ||

| Blocking Solution | 5% BSA or non-fat dry milk in TBST | [6][10] |

| Blocking Time | 1-2 hours at room temperature | [16] |

| Primary Antibody (p-mTOR Ser2448) Dilution | 1:1000 (start) in 5% BSA/TBST | [6][15] |

| Primary Antibody Incubation | Overnight at 4°C | [6][10][11] |

| Secondary Antibody Dilution | 1:2000 - 1:5000 in 5% milk/TBST | [10][16] |

| Secondary Antibody Incubation | 1 hour at room temperature | [10][14] |

Experimental Workflow

The following diagram illustrates the key steps in the western blot protocol for detecting p-mTOR.

Caption: Workflow for p-mTOR western blotting.

References

- 1. researchgate.net [researchgate.net]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phospho-mTOR (Ser2448) Antibody (#2971) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mTOR inhibitor WYE-23 - Nordic Biosite [nordicbiosite.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. mesoscale.com [mesoscale.com]

- 13. Sample preparation for western blot | Abcam [abcam.com]

- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for WYE-23 in Autophagy Induction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

WYE-23 is a potent and highly selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is a key negative regulator of autophagy, a catabolic process involving the degradation of cellular components via the lysosome. By inhibiting mTOR, WYE-23 is a powerful tool for inducing autophagy in a controlled and dose-dependent manner, making it an invaluable reagent for studying the intricate mechanisms of autophagy and for the development of novel therapeutics targeting this pathway.

These application notes provide a comprehensive guide for utilizing WYE-23 in autophagy induction studies. Included are the mechanism of action, recommended experimental protocols, and data interpretation guidelines.

Mechanism of Action: WYE-23 Induced Autophagy

WYE-23 exerts its autophagy-inducing effects by directly inhibiting the kinase activity of mTOR, primarily within the mTOR complex 1 (mTORC1). Under normal conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), a critical initiator of the autophagy cascade. Inhibition of mTORC1 by WYE-23 leads to the dephosphorylation and activation of the ULK1 complex, which in turn initiates the formation of the phagophore, the precursor to the autophagosome. This process involves the recruitment of other autophagy-related (Atg) proteins and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its membrane-bound form (LC3-II), a hallmark of autophagosome formation.

Application Notes and Protocols for WYE-23 in Cell Proliferation and Growth Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

WYE-23 is a potent and highly selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3] As a central regulator of cellular processes, mTOR has emerged as a significant target in cancer therapy and other diseases characterized by aberrant cell growth. WYE-23 exerts its inhibitory effects by competing with ATP in the catalytic site of mTOR. This document provides detailed application notes and experimental protocols for utilizing WYE-23 to investigate cell proliferation and growth, tailored for researchers in academia and the pharmaceutical industry.

Mechanism of Action

WYE-23 is an ATP-competitive inhibitor of mTOR, demonstrating high selectivity and potency. The primary mechanism of action involves the direct inhibition of mTOR kinase activity, which subsequently disrupts the signaling of two distinct multiprotein complexes: mTORC1 and mTORC2.[3][4][5]

-

mTORC1: This complex is sensitive to rapamycin and its analogs and plays a pivotal role in integrating signals from growth factors, nutrients, and cellular energy status.[4][5] Inhibition of mTORC1 by WYE-23 leads to the dephosphorylation of its key downstream effectors, namely the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7] The dephosphorylation of p70S6K and 4E-BP1 results in the suppression of protein synthesis, a critical process for cell growth and proliferation.[5]

-

mTORC2: This complex is generally considered rapamycin-insensitive and is involved in the regulation of cell survival and cytoskeletal organization through the phosphorylation of Akt at Ser473.[3][4] While direct inhibition of mTORC2 by WYE-23 is part of its mechanism, the more immediate and pronounced effects on cell proliferation are typically mediated through mTORC1 inhibition.

The downstream consequences of WYE-23-mediated mTOR inhibition include cell cycle arrest, primarily at the G1 phase, and a reduction in cell size and proliferation rate.

Quantitative Data

The inhibitory activity of WYE-23 has been characterized by its half-maximal inhibitory concentration (IC50) in various assays and cell lines.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| mTOR (in vitro kinase assay) | 0.45 nM | Cell-free assay | [1] |

| PI3Kα (in vitro kinase assay) | 661 nM | Cell-free assay | [1] |

| Cell Growth (LNCaP) | 42 nM | LNCaP prostate cancer cells | Not explicitly cited |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of WYE-23 on the proliferation of adherent cancer cell lines. The principle of this assay is the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9]

Materials:

-

WYE-23 (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of WYE-23 in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the WYE-23 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of WYE-23 concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of mTOR Signaling

This protocol describes the detection of key phosphorylated proteins in the mTOR signaling pathway by Western blotting to confirm the inhibitory effect of WYE-23.

Materials:

-

WYE-23

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of WYE-23 (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation. Normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of WYE-23 on cell cycle distribution.[10][11]

Materials:

-

WYE-23

-

Complete cell culture medium

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of WYE-23 for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases). An increase in the percentage of cells in the G0/G1 phase and a decrease in the S and G2/M phases would indicate a G1 cell cycle arrest.

Visualizations

Caption: The mTOR signaling pathway and the inhibitory action of WYE-23.

Caption: Workflow for assessing cell proliferation using the MTT assay with WYE-23.

Caption: Western blot workflow to analyze mTOR signaling inhibition by WYE-23.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cusabio.com [cusabio.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mesoscale.com [mesoscale.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: WYE-23 and mTOR Phosphorylation

Welcome to the technical support center for researchers utilizing WYE-23, a potent ATP-competitive mTOR inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments where WYE-23 may not appear to inhibit mTOR phosphorylation effectively.

Frequently Asked Questions (FAQs)

Q1: What is WYE-23 and how does it inhibit mTOR?

WYE-23 is a highly potent and selective ATP-competitive inhibitor of mTOR kinase.[1][2] Unlike first-generation inhibitors like rapamycin, which allosterically inhibit mTORC1, WYE-23 targets the ATP-binding site within the kinase domain of mTOR.[3][4] This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes.[5]

Q2: I've treated my cells with WYE-23, but I still see a strong signal for phosphorylated mTOR at Ser2448. Why is this happening?

Several factors could contribute to this observation:

-

Suboptimal Inhibitor Concentration or Treatment Time: Ensure that the concentration of WYE-23 and the duration of treatment are appropriate for your cell line and experimental conditions. Insufficient concentration or time may lead to incomplete inhibition.

-

Cellular ATP Levels: As an ATP-competitive inhibitor, the efficacy of WYE-23 can be influenced by intracellular ATP concentrations. High levels of ATP may compete with the inhibitor, reducing its effectiveness.

-

Feedback Loop Activation: Inhibition of the mTOR pathway can sometimes trigger feedback mechanisms that lead to the activation of upstream kinases, such as Akt.[4][6] Activated Akt can, in turn, phosphorylate mTOR at Ser2448, potentially masking the inhibitory effect of WYE-23 on downstream signaling.

-

Antibody Specificity: Verify the specificity of the antibody used for detecting phospho-mTOR (Ser2448). Cross-reactivity with other phosphorylated proteins could lead to a false-positive signal.

Q3: Could resistance to WYE-23 develop in my cell lines?

While WYE-23 is a potent inhibitor, prolonged exposure or specific genetic backgrounds in cancer cells can contribute to reduced sensitivity.[7] Mechanisms of resistance to mTOR inhibitors can be complex and may involve mutations in the mTOR signaling pathway or the activation of alternative survival pathways.[7]

Troubleshooting Guide

If you are encountering issues with WYE-23 failing to inhibit mTOR phosphorylation, consider the following troubleshooting steps:

| Issue | Possible Cause | Recommended Solution |

| No reduction in p-mTOR (Ser2448) signal | 1. Ineffective WYE-23 concentration. 2. Insufficient treatment duration. 3. High cell confluence affecting drug uptake. 4. WYE-23 degradation. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 2. Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal treatment duration. 3. Ensure cells are in the exponential growth phase and not overly confluent. 4. Aliquot and store WYE-23 at -80°C and avoid repeated freeze-thaw cycles. |

| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent inhibitor preparation. 3. Technical variability in Western blotting. | 1. Standardize cell seeding density, passage number, and media conditions. 2. Prepare fresh dilutions of WYE-23 from a stock solution for each experiment. 3. Ensure consistent protein loading, transfer efficiency, and antibody incubation times. Use a loading control (e.g., β-actin, GAPDH). |

| Increased p-Akt (Ser473) signal after WYE-23 treatment | Feedback activation of the PI3K/Akt pathway. | 1. Co-treat with a PI3K inhibitor (e.g., PI-103) to block the feedback loop.[4] 2. Analyze earlier time points after WYE-23 treatment before the feedback loop is fully activated. 3. Assess the phosphorylation of downstream mTORC1 targets like p70S6K and 4E-BP1, which may be more reliably inhibited. |

Experimental Protocols

Western Blotting for mTOR Pathway Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of mTOR and its downstream targets.

-

Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentration of WYE-23 for the appropriate duration.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

mTOR Signaling Pathway and WYE-23 Inhibition

Caption: WYE-23 inhibits both mTORC1 and mTORC2 complexes.

Troubleshooting Logic Flow

Caption: A logical workflow for troubleshooting WYE-23 experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mTOR inhibitor WYE-23 - Nordic Biosite [nordicbiosite.com]

- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing WYE-23 Concentration for Specific Cell Types

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of WYE-23 for their specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is WYE-23 and what is its mechanism of action?

WYE-23 is a potent and highly selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It functions as an ATP-competitive inhibitor, targeting the mTOR kinase domain. By inhibiting mTOR, WYE-23 disrupts a key signaling pathway involved in cell growth, proliferation, and survival.

Q2: What is the PI3K/Akt/mTOR signaling pathway targeted by WYE-23?

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. The pathway is activated by growth factors and nutrients, leading to cell growth, proliferation, and survival. WYE-23 specifically inhibits mTOR, a central kinase in this pathway, thereby blocking downstream signaling.

Q3: What are the known IC50 values for WYE-23 in different cell lines?

Publicly available data on the half-maximal inhibitory concentration (IC50) of WYE-23 for a wide variety of cell lines is limited. The table below summarizes the currently available information. It is highly recommended that researchers determine the IC50 for their specific cell line of interest.

| Cell Line | Cell Type | IC50 (nM) | Assay | Reference |

| HEK293 | Human Embryonic Kidney | 0.45 | mTOR kinase assay | [1] |

| LNCaP | Human Prostate Cancer | 42 | MTS assay (cell growth) | [1][3] |

| 786-O | Human Renal Cell Carcinoma | Not specified, but cytotoxic at 100 nM | MTT assay | [4] |

| A498 | Human Renal Cell Carcinoma | Not specified, but cytotoxic at 100 nM | MTT assay | [4] |

Q4: How should I prepare and store WYE-23?

WYE-23 is typically provided as a crystalline solid and is soluble in dimethyl sulfoxide (DMSO).[3] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem 1: High variability or inconsistent results in cell viability assays.

-

Possible Cause: Inconsistent cell seeding density.

-

Solution: Ensure a uniform number of cells is seeded into each well of the microplate. Perform a cell count before seeding and gently mix the cell suspension before and during plating to prevent settling.

-

-

Possible Cause: Edge effects in the microplate.

-